Furonazide, (Z)-
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Overview
Description
Furonazide, (Z)-, also known as N’-[1-(Furan-2-yl)ethylidene]pyridine-4-carbohydrazide, is a crystalline tuberculostatic drug substance. It has a chemical formula of C12H11N3O2 and a molar mass of 229.239 g·mol−1. The compound is known for its bacteriostatic action and is used primarily in the treatment of tuberculosis .
Preparation Methods
Furonazide, (Z)-, was first synthesized in 1955 by Kazuo Miyatake. The synthesis involves the reaction of isoniazid with 2-acetylfuran in ethanol under reflux conditions. The reaction mixture is then filtered to obtain the crystalline product . Industrial production methods typically follow similar synthetic routes, ensuring the purity and yield of the compound through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
Furonazide, (Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Furonazide, (Z)-, has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of hydrazides and their derivatives.
Biology: The compound’s bacteriostatic properties make it valuable in microbiological research, particularly in studying tuberculosis.
Medicine: Furonazide, (Z)-, is used in the development of new antitubercular drugs and in understanding the mechanisms of drug resistance in tuberculosis.
Mechanism of Action
Furonazide, (Z)-, exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The compound targets the enzyme involved in the synthesis of these acids, leading to the disruption of cell wall formation and ultimately the death of the mycobacteria .
Comparison with Similar Compounds
Furonazide, (Z)-, is similar to other hydrazide derivatives, such as isoniazid and pyrazinamide. it is unique in its structure, which includes a furan ring and a pyridine ring. This unique structure contributes to its specific bacteriostatic properties and its effectiveness against tuberculosis. Similar compounds include:
Isoniazid: Another antitubercular drug with a similar mechanism of action.
Pyrazinamide: A compound used in combination therapy for tuberculosis.
Ethionamide: Another hydrazide derivative with antitubercular activity.
Properties
CAS No. |
1839466-57-7 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[(Z)-1-(furan-2-yl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-9(11-3-2-8-17-11)14-15-12(16)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-9- |
InChI Key |
GNDPAVKYAUIVEB-ZROIWOOFSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CO2 |
Origin of Product |
United States |
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